molecular formula C26H21FN4O2 B11200104 N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11200104
M. Wt: 440.5 g/mol
InChI Key: VCPVSJWHAYESSJ-UHFFFAOYSA-N
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Description

  • Reactants: Benzimidazole and a pyrimidine derivative.
  • Conditions: Catalytic amount of acid or base, reflux.
  • Product: Pyrimido[1,2-a]benzimidazole.
  • Step 3: Functionalization

    • Reactants: Pyrimido[1,2-a]benzimidazole, 2,4-dimethylphenylamine, and 4-fluorobenzoyl chloride.
    • Conditions: Anhydrous conditions, inert atmosphere.
    • Product: N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions

    • Step 1: Benzimidazole Core Formation

      • Reactants: o-phenylenediamine and a carboxylic acid derivative.
      • Conditions: Acidic or basic medium, elevated temperature.
      • Product: Benzimidazole.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrimido moieties.

      Reduction: Reduction reactions could target the carbonyl groups within the structure.

      Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Major Products

    The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound may serve as a ligand in catalytic reactions.

      Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Biology

      Enzyme Inhibition: Possible application as an inhibitor of specific enzymes.

      Receptor Binding: May interact with biological receptors, influencing cellular processes.

    Medicine

      Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

      Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.

    Industry

      Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

      Agriculture: Possible application in the development of agrochemicals.

    Mechanism of Action

    The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

    Comparison with Similar Compounds

    Similar Compounds

      Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

      Pyrimido Compounds: Molecules containing pyrimido structures.

      Fluorophenyl Derivatives: Compounds with fluorophenyl groups.

    Uniqueness

    N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

    Properties

    Molecular Formula

    C26H21FN4O2

    Molecular Weight

    440.5 g/mol

    IUPAC Name

    N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide

    InChI

    InChI=1S/C26H21FN4O2/c1-16-7-12-20(17(2)13-16)28-24(32)15-30-22-5-3-4-6-23(22)31-25(33)14-21(29-26(30)31)18-8-10-19(27)11-9-18/h3-14H,15H2,1-2H3,(H,28,32)

    InChI Key

    VCPVSJWHAYESSJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F)C

    Origin of Product

    United States

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